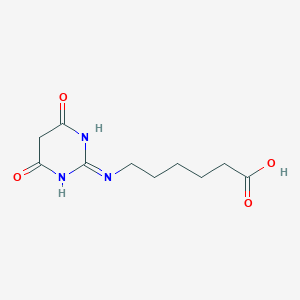

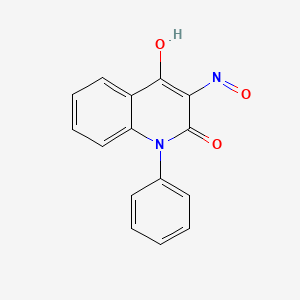

![molecular formula C9H12N4OS B1417567 8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol CAS No. 1453186-95-2](/img/structure/B1417567.png)

8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Overview

Description

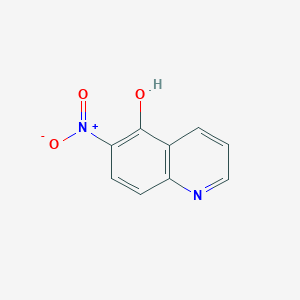

“8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol” is a chemical compound . It is also known by its CAS number 1453186-95-2 .

Synthesis Analysis

There is a paper that reports a convenient sequential one-pot approach for the synthesis of an array of pyrazolo[1,5-a][1,3,5]triazines . This study confirms the interest of combining the efficient heating obtained under dielectric microwave heating and the achievement of sequential one-pot reactions .Molecular Structure Analysis

The molecular formula of “8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol” is C9H12N4OS . The molecular weight is 224.28 g/mol .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis and Nucleophilic Reactions : The synthesis of various pyrazolo[1,5-a]-1,3,5-triazines, including those with chloro and methylthio groups, has been explored. These compounds show potential for nucleophilic displacement reactions, which could be useful in the development of novel chemical entities (Kobe, Robins, & O'Brien, 1974).

- Novel Synthetic Approaches : Research has also been conducted on developing efficient synthetic routes for 8-acylamidopyrazolo[1,5-a]-1,3,5-triazines, indicating the compound's utility in high-throughput synthesis (Raboisson et al., 2003).

Biological Applications

- Phosphodiesterase Type 4 Inhibitors : Some derivatives of pyrazolo[1,5-a]-1,3,5-triazines have been identified as potent phosphodiesterase type 4 inhibitors. This indicates potential applications in treating disorders like inflammation or respiratory diseases (Raboisson et al., 2003).

- Anticancer Activity : Certain pyrazolo[1,5-a]-1,3,5-triazine derivatives have been evaluated for their antiproliferative effects, particularly against colorectal cancer cell lines. These compounds have shown specific activity in inhibiting tubulin polymerization (Popowycz et al., 2009).

- Anti-Influenza Activity : A study synthesized benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a][1,3,5]triazines, showing significant activity against the bird flu influenza virus (Hebishy, Salama, & Elgemeie, 2020).

Chemical Reactivity and Transformations

- Regioselective Synthesis : Research has been done on the regioselective synthesis of 4-aryl-2-ethylthio-7-methyl pyrazolo[1,5-a]-[1,3,5]-triazines, which demonstrates the versatility of this compound in chemical transformations (Insuasty et al., 2006).

Drug Development Potential

- Thymidine Phosphorylase Inhibitors : Some pyrazolo[1,5-a][1,3,5]triazines were designed as thymidine phosphorylase inhibitors, suggesting a potential role in cancer treatment (Sun et al., 2013).

Future Directions

The pyrazolo[1,5-a][1,3,5]triazine is a heterocyclic system which has generated considerable interest in the communities of academic and industrial medicinal chemists . This nitrogen-rich heterocyclic core was intensively developed as a bioisosteric substitute of biogenic purines for the conception of potentially bioactive compounds in a wide range of biological applications . Therefore, the future directions of “8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol” could be in the field of medicinal chemistry.

properties

IUPAC Name |

2-methylsulfanyl-8-propan-2-yl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4OS/c1-5(2)6-4-10-13-7(6)11-8(15-3)12-9(13)14/h4-5H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGOAOABFUSGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(NC(=O)N2N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

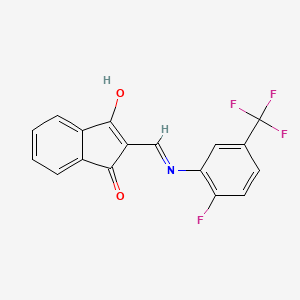

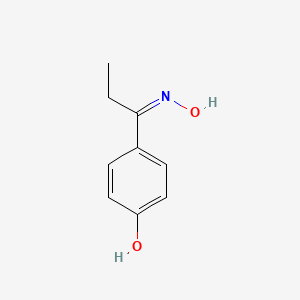

![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)

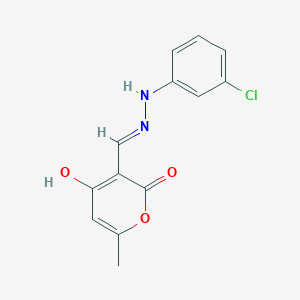

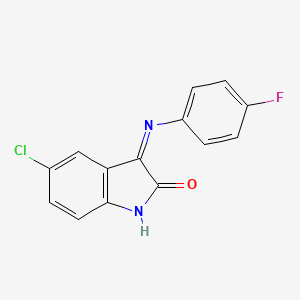

![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)

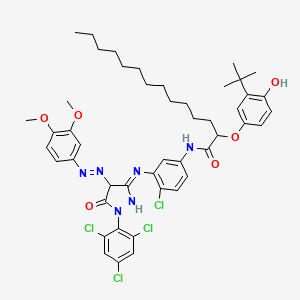

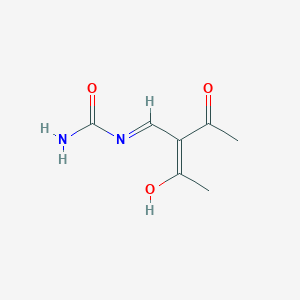

![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)

![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)